5-Phenylhydantoin is a heterocyclic organic compound classified as a hydantoin derivative. [] Its role in scientific research stems from its structural similarity to diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. This similarity makes 5-Phenylhydantoin a valuable tool for studying the metabolism and metabolic pathways of diphenylhydantoin and related compounds. [, , , ] It is also used in developing new anticonvulsant medications. []
5-Phenylhydantoin can be synthesized through various methods. One common approach is the Bucherer-Bergs reaction, which involves reacting benzaldehyde with urea and potassium cyanide in the presence of ammonium carbonate. [] This reaction produces a racemic mixture of 5-Phenylhydantoin enantiomers. [] Another method utilizes the cyclization of 2-phenylhydantoic acid using reagents such as trifluoroacetic anhydride or dilute hydrochloric acid. [] These cyclization reactions are particularly useful for synthesizing optically pure enantiomers of 5-Phenylhydantoin. []
5-Phenylhydantoin consists of a five-membered hydantoin ring with a phenyl group attached to the 5-position. [, ] It exists as two enantiomers due to the chiral center at the 5-position carbon. [, , , , ] The absolute configurations of these enantiomers have been determined through various methods, including chemical conversions to compounds with known configurations and circular dichroism studies. [, ]
5-Phenylhydantoin undergoes various chemical reactions relevant to its study. One significant reaction is racemization, where the two enantiomers interconvert, particularly in buffered systems. [] This reaction is catalyzed by divalent phosphate and is relevant to the in vivo metabolism of 5-Phenylhydantoin. [] Another important reaction is hydrolysis, where 5-Phenylhydantoin is converted to 2-phenylhydantoic acid by the enzyme dihydropyrimidinase. [, ] This reaction exhibits stereospecificity, with only the R (-)-enantiomer being a substrate for the enzyme. [, ]
While 5-Phenylhydantoin itself doesn't have a therapeutic mechanism of action like diphenylhydantoin, its study has provided valuable insights into the potential mechanisms of related anticonvulsant drugs. [, ] For instance, research using 5-Phenylhydantoin analogs has demonstrated that these compounds can inhibit microtubule assembly in vitro, suggesting a possible mechanism for the teratogenic effects of certain anticonvulsant drugs. [] Other studies have explored the binding interactions of 5-Phenylhydantoin with neuronal voltage-dependent sodium channels, shedding light on the possible anticonvulsant mechanisms of hydantoin derivatives. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9